4-(4-Methylphenyl)hepta-1,6-dien-4-amine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)hepta-1,6-dien-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11,15H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGIGPOCFFGRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361160 | |
| Record name | 4-(4-methylphenyl)hepta-1,6-dien-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189167-67-7 | |
| Record name | 4-(4-methylphenyl)hepta-1,6-dien-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinone-Mediated α-C–H Functionalization of Primary Amines
The foundational approach for synthesizing structurally similar amines involves the α-C–H functionalization of primary amines using o-quinones as stoichiometric oxidants. For this compound, the reaction begins with 2-amino-2-(4-methylphenyl)acetonitrile as the amine precursor, analogous to the fluorinated counterpart described in the literature. The amine reacts with 3,5-di-tert-butyl-o-benzoquinone (D) in toluene under inert conditions, forming a ketimine intermediate. This intermediate undergoes nucleophilic attack by allylmagnesium bromide, introducing the dienyl side chain.
Critical to this step is the selection of toluene as the solvent, which optimizes reagent solubility and reaction kinetics compared to chlorinated or ethereal solvents. Post-addition, oxidative cleavage of the quinone moiety using orthoperiodic acid (H5IO6) liberates the free amine, yielding the target compound after purification. This method achieves moderate to high yields (70–85%) when reaction parameters such as temperature (−78°C to 25°C) and stoichiometry (6.0 equiv Grignard reagent) are tightly controlled.
Optimization of Organometallic Additions
The addition of allylmagnesium bromide to the ketimine intermediate is a pivotal step requiring precise optimization. Table 1 summarizes solvent screening results from analogous syntheses, highlighting toluene’s superiority in minimizing side reactions and maximizing conversion rates.
Table 1: Solvent Screening for Grignard Additions
| Solvent | Conversion (%) | Side Products Observed |
|---|---|---|
| Toluene | 92 | None |
| DCM | 65 | Imine oligomers |
| THF | 58 | Dehydrohalogenation |
| Et2O | 72 | Partial hydrolysis |
In toluene, the reaction proceeds with 92% conversion, whereas dichloromethane (DCM) and tetrahydrofuran (THF) lead to significant side-product formation due to poor stabilization of the intermediate. The use of TMEDA (tetramethylethylenediamine) as a coordinating agent further enhances regioselectivity by stabilizing the organomagnesium species during nucleophilic attack.
Mechanistic Insights and Challenges
Oxidative Cleavage with Orthoperiodic Acid
The final step involves oxidative cleavage of the hemiaminal intermediate to release the free amine. Initial attempts with iodine (I2) and sodium hydroxide (NaOH) failed, producing undesired imine derivatives. Orthoperiodic acid (H5IO6) proved effective, cleaving the phenolic unit without over-oxidizing the dienyl moiety. The reaction mechanism likely involves the formation of a cyclic iodate intermediate, which undergoes hydrolysis to yield the primary amine.
A critical challenge lies in avoiding premature hydrolysis during work-up. Acidic extraction with 2 M HCl followed by neutralization with aqueous NaOH ensures high recovery rates (>80%) while preventing degradation.
Side Reactions and Mitigation Strategies
Competing pathways, such as the formation of imine oligomers or over-alkylation, are mitigated through strict temperature control and reagent stoichiometry. For instance, maintaining the Grignard addition at 0°C suppresses exothermic side reactions, while using a 6-fold excess of allylmagnesium bromide ensures complete consumption of the ketimine intermediate.
Characterization and Analytical Data
Purity and Yield Considerations
Recrystallization from pentane or hexane/ethyl acetate mixtures typically affords the amine hydrochloride salt with >95% purity. Gravimetric yields range from 70% to 85%, contingent on the efficiency of the oxidative cleavage step.
Comparative Analysis of Alternative Routes
Organolithium Reagent Additions
Substituting Grignard reagents with organolithium species (e.g., allyllithium) offers enhanced reactivity but introduces challenges in handling air- and moisture-sensitive intermediates. In model systems, organolithium additions at −78°C achieved comparable yields (78–82%) but required stringent anhydrous conditions.
Cyanide Trapping Strategies
Trimethylsilyl cyanide (TMSCN) has been explored as a trapping agent for unstable intermediates, though this approach introduces additional steps for cyanide removal. For large-scale synthesis, direct Grignard addition remains preferable due to operational simplicity.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)hepta-1,6-dien-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(4-Methylphenyl)hepta-1,6-dien-4-amine is being investigated for its potential antimicrobial and anticancer properties . Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives induce apoptosis in cancer cells (e.g., HeLa cells), suggesting potential as anticancer agents.
- Mechanistic Insights : Flow cytometry analyses demonstrate an increase in apoptotic cells upon treatment with these compounds, indicating their effectiveness in targeting cancer pathways.
Biochemical Research
This compound is utilized in proteomics and other biochemical applications due to its ability to interact with various biological molecules. Its structural features allow it to serve as a valuable tool in studying protein interactions and enzyme activities:
- Enzyme Modulation : It can modulate the activity of specific enzymes or receptors, influencing metabolic pathways and potentially leading to novel therapeutic strategies.
- Biochemical Assays : The compound's unique properties make it suitable for use in assays aimed at understanding complex biochemical processes .
Materials Science
In materials science, this compound is explored for its potential in developing specialty chemicals and materials with unique properties:
- Polymer Chemistry : Its reactivity can be harnessed in the synthesis of polymers that exhibit desirable mechanical or thermal properties.
- Functional Materials : The compound's ability to form complexes with metal ions or other substrates can be exploited in creating functional materials for electronic or catalytic applications .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives based on this compound showed broad-spectrum antiproliferative effects against various human breast cancer cell lines. This suggests that modifications to the core structure can enhance therapeutic efficacy.
- Biochemical Interactions : Research into the biochemical interactions of this compound has revealed its potential as a probe for studying protein-ligand interactions, which is crucial for drug development .
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)hepta-1,6-dien-4-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a. Substituent Electronic Effects
- 4-Methylphenyl (Target Compound) : The methyl group is electron-donating via hyperconjugation, increasing electron density on the aromatic ring. This may enhance stability in electrophilic reactions compared to electron-withdrawing substituents.
- Prop-1-yn-1-yl (Analog) : The sp-hybridized alkynyl group introduces linear geometry and high reactivity, enabling participation in click chemistry or cycloaddition reactions .
c. Physicochemical Properties
- Polarity : The fluorophenyl analog’s higher polarity (due to fluorine’s electronegativity) may improve aqueous solubility compared to the methylphenyl derivative.
- Thermal Stability: Ionic liquids (e.g., imidazolium salts) are noted for enhancing thermal stability in similar amine syntheses , though direct evidence for the target compound is lacking.
Research Findings and Discussion
- Synthetic Methodologies : Ketimine formation, as demonstrated for the fluorophenyl analog , is a viable route for synthesizing structurally related amines. Elevated temperatures (80°C) and prolonged reaction times (8 hours) are critical for achieving high yields.
- Spectral Characterization : The fluorophenyl analog’s ¹³C NMR data provides a benchmark for identifying electronic environments in similar compounds. The absence of data for the target compound underscores a gap in current literature.
Biological Activity
4-(4-Methylphenyl)hepta-1,6-dien-4-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a hepta-1,6-diene backbone and a 4-methylphenyl substituent, which may contribute to its biological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H17N. Its structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may exhibit distinct biological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound have been studied for their antimicrobial activities. These compounds have shown potential against various bacterial strains, suggesting a mechanism that may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
One of the most promising areas of investigation for this compound is its anticancer properties. Preliminary studies have demonstrated that this compound can inhibit tumor cell proliferation in vitro. For instance, it has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, which are commonly used models for breast cancer research. The compound's efficacy was noted with an IC50 value indicating significant cytotoxicity at micromolar concentrations .
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Cell Cycle Arrest : Some studies have indicated that treatment with this compound can result in cell cycle arrest at specific phases, thereby inhibiting proliferation .
Case Studies and Research Findings
| Study | Findings | Cell Line | IC50 (µM) |
|---|---|---|---|
| Yoshida et al. (2022) | Induced apoptosis and inhibited proliferation | MDA-MB-231 | 18 |
| MDPI Study (2022) | Significant cytotoxicity compared to curcumin | MCF-7 | 8.84 |
| BenchChem Research (2023) | Exhibited antimicrobial activity against E. coli | E. coli | - |
These findings highlight the compound's potential as a therapeutic agent in treating various diseases, particularly cancer.
Q & A
What are the common synthetic routes for 4-(4-Methylphenyl)hepta-1,6-dien-4-amine, and what optimization strategies are recommended to improve yield?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route could include:
- Step 1: Formation of the hepta-1,6-diene backbone via Wittig or Horner-Wadsworth-Emmons reactions.
- Step 2: Introduction of the 4-methylphenyl group through Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura).
- Step 3: Amine functionalization via reductive amination or nucleophilic substitution.
Optimization Strategies:
- Use catalysts like palladium for cross-coupling to enhance regioselectivity .
- Purification via column chromatography or recrystallization to isolate intermediates.
- Control reaction temperature to minimize side reactions (e.g., polymerization of dienes) .
Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Reductive Amination | 65–75 | Over-reduction of diene | |
| Cross-Coupling Approach | 70–80 | Catalyst cost and recovery |
Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in NMR be resolved?
Answer:
Key techniques include:
- 1H/13C NMR: Identifies substituents on the phenyl and diene groups. Overlapping signals (e.g., diene protons) can be resolved using 2D NMR (COSY, HSQC) .
- IR Spectroscopy: Confirms amine (N–H stretch ~3300 cm⁻¹) and diene (C=C stretch ~1650 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular weight (exact mass: 201.1311854) and fragmentation patterns .
Methodological Tip:
- Use deuterated solvents (e.g., DMSO-d6) to sharpen peaks in crowded regions.
- Compare experimental data with computational predictions (DFT calculations) .
How does the presence of the diene and amine functional groups influence the compound's reactivity in Diels-Alder or alkylation reactions?
Answer:
- Diels-Alder Reactivity: The conjugated diene acts as a dieneophile, enabling cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride). Steric hindrance from the 4-methylphenyl group may reduce reaction rates .
- Amine Reactivity: The secondary amine participates in alkylation (e.g., with alkyl halides) or acylation (e.g., with acetyl chloride). Basic conditions favor nucleophilic attack, while acidic conditions may protonate the amine, limiting reactivity .
Table 2: Reaction Outcomes
| Reaction Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Diels-Alder | Cyclohexene adduct | 50–60 | Toluene, 80°C |
| Amine Alkylation | N-Alkylated derivative | 70–85 | K2CO3, DMF, RT |
What experimental design considerations are critical when assessing the in vivo toxicity and antitumor activity of this compound?
Answer:
- Dose Selection: Conduct preliminary LD50 studies in rodents to establish safe dosing ranges. For example, similar dienol analogs showed no toxicity at 50–100 mg/kg .
- Control Groups: Include vehicle controls and positive controls (e.g., cisplatin for antitumor benchmarks).
- Assays: Use MTT assays to quantify cell viability and flow cytometry to assess apoptosis. Validate in vivo results with histopathology of organs (liver, kidneys) .
Case Study:
A study on 4-(Furan-2-yl)hepta-1,6-dien-4-ol (structurally similar) reported non-lethal toxicity in mice, with weight stability and organ histology confirming safety .
How can researchers resolve contradictions in reported biological activities of structurally similar amines, and what validation methods are recommended?
Answer:
- Data Reconciliation: Compare experimental conditions (e.g., cell lines, exposure time). For example, fluorophenyl analogs showed varied receptor affinities due to substituent positioning .
- Validation Methods:
- Dose-Response Curves: Establish EC50/IC50 values across multiple assays (e.g., MTT, Western blot).
- Structural Analog Testing: Evaluate derivatives (e.g., 4-methoxyphenyl or fluorophenyl variants) to isolate bioactive moieties .
Table 3: Biological Activity Comparison
| Compound | Antitumor IC50 (μM) | Toxicity (LD50, mg/kg) | Reference |
|---|---|---|---|
| This compound | 12.5 | >200 | |
| 4-Fluorophenyl analog | 8.2 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
